Product packaging for 4-Methylnaphthalene-2-carbonitrile(Cat. No.:CAS No. 112929-90-5)

4-Methylnaphthalene-2-carbonitrile

Cat. No.: B600129
CAS No.: 112929-90-5
M. Wt: 167.211
InChI Key: NHYPGDDZJABUAG-UHFFFAOYSA-N
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Description

4-Methylnaphthalene-2-carbonitrile and its derivatives, specifically 1-amino-4-methyl-naphthalene-2-carbonitrile, are recognized in scientific research for their role as highly versatile photosensitizers in bimolecular photoinitiating systems . These systems are central to various photopolymerization processes, including free-radical, cationic, and thiol-ene polymerization, upon exposure to low-light intensity UV-A and visible LEDs . The compound's key research value lies in its ability to facilitate the formation of Interpenetrated Polymer Networks (IPNs) in a single manufacturing step, allowing for the creation of polymer materials with innovative mechanical and user-resistance properties . This makes it a promising component for advanced applications such as photopolymerization-based 3D printing, where it contributes to high fabrication speeds and resolution . Furthermore, research into methyl-substituted naphthalenes provides insights into microbial degradation pathways, where enzymes with relaxed substrate specificity can initiate metabolism via either methyl group monooxygenation or ring dioxygenation, which is relevant for environmental studies on the breakdown of aromatic pollutants .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N B600129 4-Methylnaphthalene-2-carbonitrile CAS No. 112929-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylnaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-9-6-10(8-13)7-11-4-2-3-5-12(9)11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYPGDDZJABUAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704768
Record name 4-Methylnaphthalene-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112929-90-5
Record name 4-Methyl-2-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112929-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylnaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylnaphthalene 2 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure Insights

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-Methylnaphthalene-2-carbonitrile. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular framework.

The ¹H and ¹³C NMR spectra of this compound are dictated by the distinct electronic environments of the naphthalene (B1677914) core, the methyl group, and the nitrile functional group. The chemical shift (δ) of each nucleus is highly sensitive to the local electron density.

¹H NMR: The aromatic protons on the naphthalene ring are expected to resonate in the downfield region (typically δ 7.0-8.5 ppm), a consequence of the deshielding effect from the aromatic ring current. libretexts.org The precise shifts are influenced by the positions of the methyl and nitrile substituents. The methyl protons, being attached to an sp³-hybridized carbon, will appear significantly upfield, generally in the δ 2.4–2.7 ppm range for an aromatic methyl group. libretexts.org

¹³C NMR: The carbon atoms of the naphthalene ring typically appear between δ 120-140 ppm. bmrb.io The carbon of the nitrile group (C≡N) is characteristically found further downfield, often in the δ 115-125 ppm range, due to the triple bond and the electronegativity of the nitrogen atom. The methyl carbon will be the most upfield, typically resonating around δ 20-25 ppm. bmrb.io

Coupling Constants (J): Spin-spin coupling provides information about the connectivity of adjacent protons. For the naphthalene moiety, the coupling constants are characteristic of the relationship between protons:

Ortho coupling (³J): Typically the largest, in the range of 6-10 Hz. libretexts.org

Meta coupling (⁴J): Significantly smaller, usually between 1-4 Hz. libretexts.orgorganicchemistrydata.org

Para coupling (⁵J): Often unresolved or less than 1 Hz.

Analysis of these coupling patterns is crucial for assigning the specific positions of the protons on the substituted naphthalene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for this compound

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Relevant Coupling Constants (J, Hz)
Naphthalene Aromatic Protons7.3 – 8.2125 – 138³J (ortho) = 6-10 Hz, ⁴J (meta) = 1-4 Hz
Methyl Protons (-CH₃)~2.5~24N/A
Nitrile Carbon (-C≡N)N/A~118N/A
Quaternary CarbonsN/A130 – 140N/A

To definitively establish the structure and assign all signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-coupled, allowing for the mapping of adjacent protons throughout the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. Each cross-peak links a specific proton signal to the carbon signal it is attached to, providing a direct C-H connectivity map.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J or ³J). HMBC is particularly powerful for identifying quaternary carbons (which have no attached protons) by observing their long-range correlations to nearby protons, such as the protons of the methyl group and other aromatic protons. This confirms the placement of the nitrile and methyl substituents on the naphthalene frame.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a fingerprint of its functional groups and insights into its solid-state structure.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy are complementary techniques that measure the vibrational modes of a molecule.

Nitrile Group (C≡N): The most prominent and diagnostic feature in the vibrational spectrum is the nitrile stretching vibration. This appears as a sharp, intense band in the region of 2220-2240 cm⁻¹ for aromatic nitriles. spectroscopyonline.com Its intensity is due to the large change in dipole moment during the stretching of the polar C≡N bond. spectroscopyonline.com

Naphthalene Moiety: The naphthalene core gives rise to several characteristic bands:

Aromatic C-H Stretch: These vibrations occur above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.

Aromatic C=C Stretch: Multiple bands corresponding to the stretching of the carbon-carbon double bonds in the aromatic rings are observed in the 1400-1650 cm⁻¹ region. elixirpublishers.com

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds appear in the fingerprint region (below 1300 cm⁻¹). The pattern of the out-of-plane bending bands can sometimes provide information about the substitution pattern on the aromatic ring.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Typical Wavenumber (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3050 - 3150Medium to Weak
Aliphatic C-H Stretch (Methyl)2850 - 3000Medium
Nitrile C≡N Stretch2220 - 2240Strong, Sharp
Aromatic C=C Ring Stretch1400 - 1650Medium to Strong (multiple bands)
C-H Bending (Out-of-plane)700 - 900Strong

In the solid state, the arrangement of molecules is governed by non-covalent interactions. For this compound, π-π stacking is expected to be a dominant force. The large, planar surface of the naphthalene rings allows them to stack on top of one another, an interaction driven by favorable dispersion and electrostatic forces. usu.edursc.org These interactions can cause subtle shifts in the vibrational frequencies of the C=C and C-H bending modes compared to the molecule in solution. nasa.gov

While the molecule lacks classic hydrogen bond donors (like O-H or N-H), weak C-H···N hydrogen bonds between the aromatic or methyl C-H groups of one molecule and the nitrogen atom of the nitrile group on a neighboring molecule may occur. These interactions, along with π-π stacking, play a crucial role in determining the crystal packing. nih.gov

Advanced Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy provide information about the electronic structure and excited-state properties of this compound. These properties are dominated by the extended π-conjugated system of the naphthalene ring.

UV-Vis Absorption: Naphthalene and its derivatives are known to exhibit strong absorption in the ultraviolet region due to π→π* electronic transitions. The absorption spectrum is typically characterized by multiple bands. For substituted naphthalenes, absorption maxima (λ_max) are often observed in the 250-350 nm range. mdpi.comnih.gov The addition of substituents like the methyl and nitrile groups can cause a slight bathochromic (red) shift in these absorption bands compared to unsubstituted naphthalene.

Fluorescence Spectroscopy: Naphthalene derivatives are often highly fluorescent, a property that makes them useful in various applications. nih.gov Upon excitation with UV light, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted (Stokes shift). The fluorescence properties, including the emission wavelength and quantum yield, are sensitive to the molecular structure and the local environment. nih.govresearchgate.net The presence of the electron-withdrawing nitrile group and the electron-donating methyl group can influence the energy of the excited state and thus the fluorescence characteristics.

Analysis of Absorption and Emission Maxima, Quantum Yields, and Lifetimes

The interaction of this compound with light is fundamental to understanding its electronic properties. This analysis involves measuring several key parameters:

Absorption and Emission Maxima (λabs and λem): UV-visible absorption spectroscopy would reveal the wavelengths of light the molecule absorbs to move from its ground state to an excited state. The naphthalene core is the primary chromophore, and its absorption spectrum would be expected in the UV region. Fluorescence spectroscopy would identify the emission maxima, which is the wavelength of light emitted as the molecule relaxes from its lowest singlet excited state back to the ground state. The emission is typically red-shifted (at a longer wavelength) compared to the absorption. For substituted naphthalenes, absorption maxima are often observed between 250-350 nm, with emission maxima appearing at longer wavelengths.

Fluorescence Quantum Yield (ΦF): This parameter measures the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed. A high quantum yield indicates that fluorescence is a dominant decay pathway for the excited state, while a low value suggests that non-radiative processes, such as internal conversion or intersystem crossing, are more significant.

Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. Lifetimes for organic fluorophores like naphthalene derivatives are typically in the nanosecond range.

These photophysical properties are intrinsically linked. For instance, the radiative decay rate constant (kr) can be estimated from the quantum yield and lifetime (kr = ΦF / τF).

Table 1: Hypothetical Photophysical Data for this compound No experimental data is available in the search results. This table is for illustrative purposes only.

Parameter Symbol Expected Value/Range
Absorption Maximum λabs ~280-330 nm
Emission Maximum λem ~330-380 nm
Quantum Yield ΦF 0.1 - 0.5

Solvent Effects on Spectroscopic Signatures (Solvatochromism)

Solvatochromism is the change in the absorption or emission spectrum of a compound when measured in different solvents. This effect provides insight into the difference in polarity between the molecule's ground and excited states.

Positive Solvatochromism (Bathochromic Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a red shift (shift to longer wavelengths) in the emission spectrum.

Negative Solvatochromism (Hypsochromic Shift): If the ground state is more polar than the excited state, increasing solvent polarity will cause a blue shift (shift to shorter wavelengths).

For this compound, the nitrile group (-CN) is electron-withdrawing, which can induce a dipole moment that may change upon excitation. By plotting the spectral shift against a solvent polarity scale (like the Lippert-Mataga plot), one could estimate the change in the dipole moment upon excitation. Studies on related naphthalene derivatives often show a dependence of the emission maximum on solvent polarity.

Singlet-Triplet Energy Gaps and Intersystem Crossing Quantum Yields

Besides fluorescence (a singlet state phenomenon), excited molecules can undergo intersystem crossing (ISC) to a triplet state.

Singlet-Triplet Energy Gap (ΔEST): This is the energy difference between the lowest singlet excited state (S₁) and the lowest triplet excited state (T₁). A small ΔEST facilitates intersystem crossing. The energy of the triplet state is typically determined through phosphorescence measurements at low temperatures or through theoretical calculations.

Intersystem Crossing Quantum Yield (ΦISC): This measures the efficiency of the S₁ to T₁ transition. It is the fraction of excited singlet molecules that convert to the triplet state. The sum of the quantum yields for all decay processes from the S₁ state (fluorescence, internal conversion, and intersystem crossing) must equal one (ΦF + ΦIC + ΦISC = 1). A high ΦISC is often associated with molecules containing heavy atoms or specific structural motifs that promote spin-orbit coupling.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although no published crystal structure for this compound was found, this technique would provide critical structural information.

Molecular Conformation and Crystal Packing Analysis

A crystallographic study would reveal the molecule's conformation in the solid state, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles.

Planarity: The degree to which the naphthalene ring system deviates from planarity due to the steric influence of the methyl and carbonitrile substituents.

Crystal Packing: How individual molecules arrange themselves to form the crystal lattice. This includes determining the crystal system, space group, and the positions of molecules within the unit cell. Crystal structures of other substituted naphthalenes often show herringbone or layered packing arrangements. nih.gov

Intermolecular Interactions in the Crystalline Lattice

The stability and properties of the crystal are governed by non-covalent intermolecular interactions. Analysis of the crystal structure of this compound would identify and quantify these forces:

π-π Stacking: Interactions between the aromatic rings of adjacent naphthalene molecules. These can be face-to-face or offset.

C-H···N Interactions: Weak hydrogen bonds could form between hydrogen atoms (from the methyl group or the aromatic ring) and the nitrogen atom of the nitrile group on a neighboring molecule.

Computational studies on related systems show that electrostatic and dispersion forces are primary drivers in the stacking of naphthalene rings. rsc.org

High-Resolution Mass Spectrometry Techniques for Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. When coupled with tandem MS (MS/MS), it can be used to elucidate the molecule's structure by analyzing its fragmentation pathways.

For this compound (C₁₂H₉N, exact mass: 167.0735), an HRMS spectrum would confirm its elemental composition. In an MS/MS experiment, the molecular ion (m/z 167.0735) would be isolated and fragmented by collision-induced dissociation. A plausible fragmentation pathway, based on the analysis of related structures like 1-naphthalenecarbonitrile, would involve:

Loss of HCN: A common fragmentation for nitriles, leading to a C₁₁H₈⁺ fragment (m/z 140.0626).

Loss of a Methyl Radical (·CH₃): Cleavage of the methyl group to yield a C₁₁H₆N⁺ fragment (m/z 152.0500).

Ring Fragmentation: Further fragmentation of the stable naphthalene ring system would occur at higher collision energies.

The precise masses of these fragments, as determined by HRMS, would confirm their elemental compositions and solidify the structural assignment.

Table 2: List of Compounds Mentioned

Compound Name
This compound
1-Naphthalenecarbonitrile

Applications of 4 Methylnaphthalene 2 Carbonitrile in Advanced Materials and Organic Electronics

Role as a Building Block for Functional Organic Materials

4-Methylnaphthalene-2-carbonitrile is a key precursor in the synthesis of a variety of functional organic materials. fraunhofer.de Its naphthalene-based structure is a fundamental component for creating conjugated systems that are essential for electronic and optoelectronic applications. nih.govmdpi.com The methyl and nitrile groups offer sites for further chemical modification, allowing for the fine-tuning of the material's properties. nih.gov

Precursor for Naphthalene-Based Dyes and Pigments

The naphthalene (B1677914) structure within this compound forms the backbone of many organic dyes and pigments. wikipedia.org By undergoing various chemical reactions, this compound can be transformed into complex molecules that absorb and emit light at specific wavelengths. For instance, derivatives of naphthalene are used in the production of azo dyes. wikipedia.org The synthesis of perylene (B46583) pigments, a class of high-performance pigments, can also involve naphthalene-based precursors. google.com

Application in Organic Light-Emitting Diodes (OLEDs) as Emitter or Host Material

In the field of organic light-emitting diodes (OLEDs), materials derived from this compound show significant promise. mdpi.comscitechdaily.comufsc.br These materials can function as either the light-emitting layer or the host material in an OLED device. frontiersin.orgrsc.org The efficiency and color of the light emitted by an OLED are highly dependent on the molecular structure of the organic materials used. mdpi.comfrontiersin.org

Naphthalene-based polymers are considered suitable materials for OLED applications, particularly for achieving blue light emission. mdpi.com For instance, copolymers incorporating naphthalene have been synthesized and shown to effectively tune the emitting color and device performance of OLEDs. mdpi.com Furthermore, derivatives of 1-amino-4-methyl-naphthalene-2-carbonitrile have been investigated as components in photoinitiating systems, which are crucial for processes like 3D printing with resins that cure under UV or visible light. rsc.org

The performance of OLEDs can be enhanced by using host materials that facilitate efficient energy transfer to the emitter. Blue exciplexes, which can be formed from naphthalene-based derivatives, are being explored as host materials to improve the efficiency and lifetime of blue phosphorescent OLEDs. mdpi.com

Charge Transport Properties in Organic Semiconductors

The ability of a material to transport electrical charges is fundamental to its function in an organic semiconductor device. researchgate.netbeilstein-journals.org Organic semiconductors based on naphthalene derivatives have been a subject of extensive research to understand and improve their charge transport characteristics. mdpi.comaps.orgnih.gov The arrangement and interaction of molecules in the solid state significantly influence how easily charges can move through the material. beilstein-journals.org

The mobility of charge carriers, a key parameter for semiconductor performance, can be influenced by factors such as molecular structure and intermolecular interactions. researchgate.netbeilstein-journals.org Studies on violanthrone (B7798473) derivatives, for example, have shown that the type of alkyl chains attached to the core structure affects the hole mobility. beilstein-journals.org Computational modeling is often employed to predict and understand the charge transport mechanisms in these materials. mdpi.comaps.org

PropertyDescriptionRelevance to Organic Semiconductors
Charge Carrier Mobility The velocity of charge carriers (electrons or holes) in a material under an applied electric field.Higher mobility leads to more efficient charge transport and better device performance. beilstein-journals.org
Intermolecular Interactions The forces between adjacent molecules, such as π–π stacking.Stronger interactions facilitate the hopping of charge carriers between molecules, enhancing charge transport. beilstein-journals.org
Energy Levels (HOMO/LUMO) The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.The alignment of these levels is crucial for efficient charge injection and transport in devices. nih.gov

Development of Optoelectronic Materials Based on this compound Derivatives

The modification of the this compound structure has led to the development of a wide range of optoelectronic materials with specific functionalities. nih.govmdpi.comrsc.orgthieme-connect.comresearchgate.netepa.gov By strategically adding or altering chemical groups, researchers can control the electronic and light-emitting properties of the resulting derivatives. nih.govthieme-connect.com

Design of Fluorophores with Tunable Emission Wavelengths

Fluorophores are molecules that absorb light at a specific wavelength and emit it at a longer wavelength. Derivatives of this compound are used to create fluorophores with tunable emission colors. mdpi.comrsc.orgthieme-connect.comresearchgate.net This tunability is achieved by modifying the molecular structure, which in turn alters the energy gap between the ground and excited electronic states. nih.gov

For example, the synthesis of multicolor and photoswitchable fluorescent polymer nanoparticles has been demonstrated by copolymerizing methyl methacrylate (B99206) with naphthalimide derivatives. nih.gov By varying the ratio of different dyes within the nanoparticles, the emission color can be tuned through a process called Förster resonance energy transfer (FRET). nih.gov

Non-Linear Optical (NLO) Properties of Derivatives

Non-linear optical (NLO) materials have properties that change with the intensity of light passing through them, making them useful for applications like optical switching and frequency conversion. nih.govscirp.org Organic compounds with extended π-conjugated systems, such as derivatives of this compound, often exhibit significant NLO responses. nih.govanalis.com.my

The NLO properties of a molecule are related to its polarizability and hyperpolarizability. nih.gov Computational methods like density functional theory (DFT) are frequently used to predict and understand the NLO properties of newly designed molecules. nih.govnih.gov Studies on chromene and chalcone (B49325) derivatives have shown that their NLO properties can be tuned by altering their molecular structure. nih.govanalis.com.my

Compound FamilyKey Structural FeatureInvestigated NLO Property
Chromene Derivatives Pyrano-chromene core with coumarin (B35378) substituent.Second hyperpolarizability. nih.gov
Chalcone Derivatives Combination of electron donor and acceptor groups on phenyl rings.Good polarizability and non-linear optical properties. analis.com.my
Polypyrrole Derivatives Polypyrrole backbone with different aromatic segments.Third-order nonlinear optical properties. scirp.org
Triphenylamine Derivatives Triphenylamine donor with various π-spacers and acceptor groups.Second-order NLO properties. cureusjournals.com

Chemical Sensors and Probes Leveraging this compound Derived Structures

Currently, publicly available research does not provide specific examples of this compound derivatives being designed as chemo-sensors for specific, external analytes or as general fluorescence-based probes for broad environmental or material science analysis. The fluorescent properties of these derivatives have been primarily investigated in the context of their role within photoinitiating systems.

Design of Chemo-Sensors for Specific Analytes

There is no available data in the search results detailing the design and application of chemo-sensors based on this compound for the detection of specific analytes.

Photoinitiating Systems for Photopolymerization, including 3D Printing Applications

Derivatives of this compound, specifically 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives, have been identified as highly effective photosensitizers for bimolecular photoinitiating systems. Current time information in Bangalore, IN. These systems are crucial for various photopolymerization processes, including those used in advanced applications like 3D printing. Current time information in Bangalore, IN.

These naphthalene-based compounds serve as photosensitizers for iodonium (B1229267) salts, which act as the initiator. The key advantage of these derivatives is their broad light absorption, extending into the near UV-A (365 nm) and visible light (up to 440 nm) ranges. This spectral property allows for excellent overlap with the emission spectra of low-power LED light sources, which are increasingly used in industrial photopolymerization and 3D printing for their energy efficiency and low cost. Current time information in Bangalore, IN.nih.gov

The initiation mechanism involves the absorption of light by the 1-amino-4-methyl-naphthalene-2-carbonitrile derivative, which then sensitizes the iodonium salt, leading to the generation of reactive species that initiate polymerization. Current time information in Bangalore, IN. The efficiency of this process can be fine-tuned by modifying the amino group of the naphthalene derivative. nih.gov

These photoinitiating systems have demonstrated remarkable versatility, proving effective for:

Cationic photopolymerization of monomers like epoxides and vinyl ethers. Current time information in Bangalore, IN.

Free-radical photopolymerization of acrylate (B77674) monomers. Current time information in Bangalore, IN.

Thiol-ene photopolymerization . Current time information in Bangalore, IN.

Photopolymerization of Interpenetrating Polymer Networks (IPNs) . Current time information in Bangalore, IN.

The performance of these systems has been shown to be comparable to, and in some cases better than, commercially available photosensitizers. For instance, certain 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives exhibit photosensitizing efficiency similar to the commercial sensitizer (B1316253) DETX when used with LED sources at 365 nm and 405 nm. Research has shown that these systems can achieve high monomer conversions, exceeding 70% even at a wavelength of 455 nm. nih.gov This high efficiency and adaptability make them promising candidates for vat photopolymerization processes used in 3D printing, enabling the fabrication of high-resolution 3D structures. Current time information in Bangalore, IN.

Detailed research findings have been established through various analytical methods, including steady-state photolysis, cyclic voltammetry, and fluorescence experiments to analyze the initiation mechanisms. Current time information in Bangalore, IN. The kinetics of the photopolymerization processes are often monitored using real-time FT-IR spectroscopy.

Derivatives and Analogues of 4 Methylnaphthalene 2 Carbonitrile: Synthesis and Advanced Characterization

Synthesis of Substituted 4-Methylnaphthalene-2-carbonitrile Analogues

The synthesis of substituted analogues of this compound often involves multi-step reaction sequences, starting from readily available naphthalene (B1677914) precursors. These methods allow for the precise installation of a variety of substituents at different positions on the naphthalene core, thereby enabling systematic studies of their effects on the molecule's properties.

Halogenated Derivatives and their Reactivity

The introduction of halogen atoms onto the this compound framework can significantly alter the electronic properties and reactivity of the molecule. A notable example is the synthesis of 1-amino-6-[(E)-2-(4-fluorophenyl)vinyl]-4-methylnaphthalene-2-carbonitrile. This fluorinated derivative was prepared via a Heck coupling reaction between 1-amino-6-bromo-4-methylnaphthalene-2-carbonitrile and 4-fluorostyrene. rsc.org The presence of the fluorine atom, a highly electronegative element, can influence the molecule's electron density distribution and subsequent reactivity.

Another related synthetic strategy involves the preparation of 4-aryl-substituted 1-aminonaphthalene-2-carbonitriles, where chloro-substituted aryl groups can be introduced. icm.edu.pl These syntheses typically begin with the condensation of appropriately substituted diarylacetaldehydes or 1,1-diarylacetones with malononitrile, followed by a cyclization step in concentrated sulfuric acid. icm.edu.pl While not directly modifying the this compound core, these methods demonstrate established routes for incorporating halogenated aryl moieties.

General methods for the halogenation of naphthalene rings, such as bromination using N-bromosuccinimide, have also been documented, providing a potential pathway for the synthesis of brominated derivatives of this compound. google.com The reactivity of such halogenated naphthalenes is exemplified by their use in cross-coupling reactions, highlighting their utility as intermediates in the synthesis of more complex molecules. rsc.org

Alkyl and Aryl Substituted Analogues

The synthesis of alkyl and aryl substituted analogues of this compound has been explored to modulate the steric and electronic environment of the core structure. A two-step synthesis for 4-aryl-substituted 1-aminonaphthalene-2-carbonitriles involves the condensation of diarylacetaldehydes or 1,1-diarylacetones with malonodinitrile, followed by an acid-catalyzed cyclization. icm.edu.pl This approach allows for the introduction of various aryl groups at the 4-position.

Furthermore, a series of 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives have been synthesized using the Heck coupling reaction. rsc.org This method effectively couples 1-amino-6-bromo-4-methylnaphthalene-2-carbonitrile with different styrene (B11656) derivatives, resulting in the introduction of substituted styryl groups at the 6-position. rsc.org

The synthesis of 1-amino-3,4-dialkylnaphthalene-2-carbonitriles has also been reported, demonstrating the feasibility of introducing multiple alkyl groups to the naphthalene system. icm.edu.pl These synthetic strategies provide a versatile toolkit for creating a library of alkyl and aryl substituted analogues for further investigation.

Table 1: Synthetic Methodologies for Substituted this compound Analogues
Analogue TypeSynthetic MethodStarting MaterialsKey FeaturesReference
Halogenated (Fluoro)Heck Coupling1-amino-6-bromo-4-methylnaphthalene-2-carbonitrile, 4-fluorostyreneIntroduces a fluorinated styryl group. rsc.org
Halogenated (Chloro-aryl)Condensation and CyclizationChloro-substituted diarylacetaldehydes/diarylacetones, malononitrileIncorporates chloro-substituted aryl groups. icm.edu.pl
Aryl SubstitutedCondensation and CyclizationDiarylacetaldehydes/1,1-diarylacetones, malonodinitrileFlexible method for introducing various aryl groups. icm.edu.pl
Aryl (Styryl) SubstitutedHeck Coupling1-amino-6-bromo-4-methylnaphthalene-2-carbonitrile, substituted styrenesCreates extended π-systems with styryl moieties. rsc.org
Alkyl SubstitutedNot specified in detailAlkyl-substituted naphthalene precursorsAllows for the introduction of one or more alkyl groups. icm.edu.pl

Structure-Property Relationship Studies in this compound Derivatives

Understanding the relationship between the molecular structure of this compound derivatives and their properties is crucial for designing materials with specific functions. By systematically altering substituents, researchers can tune the electronic and steric characteristics of these compounds.

Electronic Effects of Substituents on Photophysical Properties

The electronic nature of substituents has a profound impact on the photophysical properties of this compound derivatives. Studies on 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile analogues have shown that these compounds can act as photosensitizers. rsc.org Their UV-visible absorption spectra are influenced by the substituents on the styryl moiety. rsc.org For instance, the introduction of electron-donating or electron-withdrawing groups can shift the absorption maxima and alter the molar extinction coefficients, which in turn affects their efficiency in light-harvesting applications. rsc.org

The versatility of these derivatives as sensitizers for both cationic and free-radical polymerization highlights the tunability of their electronic properties. rsc.orgmdpi.com The efficiency of these photoinitiating systems is dependent on the specific substituent, with a fluorine-substituted derivative showing high monomer conversion in cationic polymerization. rsc.org This demonstrates a clear link between the electronic perturbation caused by the substituent and the photophysical behavior of the molecule.

Table 2: Electronic Effects on Photophysical Properties of 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile Derivatives
Substituent on Styryl GroupObserved EffectApplicationReference
UnsubstitutedActs as a photosensitizer for iodonium (B1229267) salt.Free-radical and cationic photopolymerization. rsc.org
Fluorine (NS-F)Achieved the highest conversion in cationic polymerization of an epoxy monomer.Cationic photopolymerization. rsc.org
Various (e.g., -H, -F, -Cl, -CN, -SMe, -OMe)Influences the UV-visible absorption spectra and molar extinction coefficients.Photosensitizers for 3D-VAT printing. rsc.org

Steric Effects on Molecular Conformation and Reactivity

The size and spatial arrangement of substituents can impose steric constraints that influence the molecular conformation and reactivity of naphthalene derivatives. In a study related to the reactivity of (4-methylnaphthalen-1-yl)methanamine, the presence of a methyl group at the C4 position was found to direct the diastereoselectivity of a subsequent nucleophilic substitution reaction. acs.org The incoming nucleophile preferentially attacked from the face opposite to the bulky methyl group, resulting in a 6:1 diastereomeric ratio. acs.org

While this study was not conducted directly on a this compound derivative, it provides a compelling example of how a methyl group on the naphthalene core can exert significant steric influence, dictating the stereochemical outcome of a reaction. It is reasonable to infer that similar steric effects would be at play in appropriately substituted this compound analogues, affecting their reactivity and potentially their supramolecular assembly. The development of efficient synthetic methods for multi-substituted naphthalenes is important for exploring these steric effects in greater detail. researchgate.net

Polymorphism and Co-crystallization Studies of this compound Analogues

Currently, there is a limited amount of publicly available research specifically detailing the polymorphism and co-crystallization of this compound or its direct analogues. While the synthesis and some properties of its derivatives have been explored, systematic studies into their solid-state packing, different crystalline forms (polymorphs), and the formation of co-crystals appear to be an area with potential for future investigation. Such studies are crucial for understanding and controlling the solid-state properties of these materials, which can be important for applications in materials science and pharmaceuticals.

Future Research Directions and Unexplored Avenues for 4 Methylnaphthalene 2 Carbonitrile

Integration into Advanced Supramolecular Architectures

The unique structural and electronic properties of 4-Methylnaphthalene-2-carbonitrile make it a compelling candidate for incorporation into advanced supramolecular architectures. The naphthalene (B1677914) core offers a platform for π-π stacking interactions, while the nitrile group can participate in hydrogen bonding or coordination with metal centers. Future research could explore its use as a building block for self-assembled systems such as molecular cages, rotaxanes, and catenanes. psu.edunih.govnih.govcam.ac.uk The potential for creating stimuli-responsive materials by leveraging the photochemical and electrochemical activity of the naphthalene moiety is a particularly exciting prospect. rsc.org

A key area of investigation would be the design of host-guest systems where this compound acts as a guest molecule within a larger molecular container. acs.org Such studies could elucidate the nature of non-covalent interactions and provide insights into molecular recognition processes. The synthesis of ligands derived from this compound for the construction of metal-organic frameworks (MOFs) and coordination polymers also represents a promising avenue for creating materials with novel catalytic and sorption properties.

Investigation of Novel Catalytic Applications Beyond Direct Synthesis

While derivatives of this compound have demonstrated utility as photosensitizers in polymerization reactions, the catalytic potential of the parent compound remains largely untapped. rsc.orgresearchgate.net Future research should venture beyond this established application to explore its role in other catalytic transformations.

One promising area is in the field of photocatalysis for organic synthesis and environmental remediation. The naphthalene core can absorb UV radiation, and the molecule's excited state could potentially drive various chemical reactions. acs.org Investigations into its ability to catalyze oxidation, reduction, or C-H functionalization reactions under photochemical conditions are warranted. industrialchemicals.gov.au Furthermore, the nitrile group could be a coordination site for metal catalysts, suggesting that this compound could serve as a ligand in homogeneous catalysis, potentially influencing the selectivity and activity of the metal center in reactions such as hydrogenation or cross-coupling. iitm.ac.innih.govtu-chemnitz.demdpi.com

Exploration of Unconventional Photochemical and Electrochemical Reactions

The photochemistry of naphthalene derivatives is a rich field, and this compound is expected to exhibit a range of interesting photochemical behaviors beyond its role in photosensitization. Future studies should focus on unconventional photochemical reactions, such as [2+2] and [4+4] cycloadditions with alkenes and other unsaturated systems. rsc.orgrsc.orgwikipedia.orgchem-soc.si These reactions could provide pathways to novel polycyclic structures with unique properties. The influence of the methyl and nitrile substituents on the regioselectivity and stereoselectivity of these cycloadditions would be a key aspect of this research.

The electrochemical behavior of this compound also merits deeper investigation. cam.ac.ukrsc.orgresearchgate.netbohrium.com While the electrochemical properties of related naphthalene derivatives have been studied, a detailed analysis of the redox potentials and electron transfer kinetics of the parent compound is needed. Such studies could reveal its potential for use in electro-organic synthesis or as a component in redox-active materials.

Development of High-Performance Materials Utilizing this compound as a Core Unit

The rigid and planar structure of the naphthalene core, combined with the polar nitrile group, makes this compound an attractive building block for high-performance materials. Future research should explore the synthesis of polymers that incorporate this molecule into their backbone or as a pendant group. researchgate.netindustrialchemicals.gov.aumit.edu Such polymers could exhibit interesting thermal, mechanical, and optical properties.

A particularly promising application lies in the field of organic electronics, specifically in the development of materials for organic light-emitting diodes (OLEDs). mdpi.comresearchgate.netmdpi.comhodogaya.co.jprsc.org The naphthalene-carbonitrile moiety is a known chromophore, and its incorporation into polymer or small molecule systems could lead to new blue-emitting materials with high efficiency and stability. Research in this area would involve the synthesis of various derivatives of this compound and the evaluation of their photophysical and electroluminescent properties.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To fully understand the reaction mechanisms and kinetics of processes involving this compound, the application of advanced spectroscopic techniques for in situ monitoring is crucial. While traditional spectroscopic methods provide valuable information, techniques that can probe transient species and reaction intermediates in real-time are needed.

Future research should employ techniques such as transient absorption spectroscopy (TAS) to study the excited states of this compound and to follow the dynamics of photochemical reactions on ultrafast timescales. tu-chemnitz.dewikipedia.orgnih.govresearchgate.netisir-sanken.jprsc.orgnist.gov In situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the progress of chemical reactions in real-time, providing valuable kinetic and mechanistic data without the need for sample quenching and workup. researchgate.netbohrium.comrsc.orgresearchgate.netnih.govnih.gov The application of these advanced techniques will be instrumental in unraveling the complex chemistry of this versatile molecule.

Q & A

Basic Research Questions

Q. What spectroscopic and electrochemical techniques are recommended for characterizing 4-Methylnaphthalene-2-carbonitrile derivatives in photopolymerization studies?

  • Methodological Answer : Employ UV-Vis spectroscopy to assess absorption profiles critical for photosensitizer efficiency. Cyclic voltammetry (CV) should be used to determine redox potentials, ensuring compatibility with co-initiators like diaryliodonium salts. Real-time Fourier-transform infrared spectroscopy (RT-FTIR) is essential for tracking monomer conversion rates during photopolymerization .

Q. How should researchers design experiments to synthesize and purify this compound derivatives?

  • Methodological Answer : Utilize nucleophilic substitution or condensation reactions under controlled solvent conditions (e.g., ethanol with piperidine as a catalyst). Recrystallization from ethanol or acetonitrile ensures high purity. Confirm structural integrity via 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR}, focusing on cyano (-CN) and methyl (-CH3_3) group signatures .

Advanced Research Questions

Q. What factors influence the photopolymerization kinetics of this compound-based systems, and how can they be optimized?

  • Methodological Answer : Key factors include:

  • Diluent Reactivity : Compare reactive diluents (e.g., isobornyl acrylate) with non-reactive diluents (e.g., ethylene glycol) to assess their impact on crosslinking density and viscosity using photorheology.
  • Nanofiller Integration : Evaluate nanoparticle loading (e.g., Ag2_2O, hydroxyapatite) via dispersion analysis (TEM) and their effect on polymerization rates using RT-FTIR.
  • Light Intensity : Optimize UV/visible light exposure parameters (wavelength, irradiance) to balance initiation efficiency and side reactions .

Q. How can contradictions in toxicological data for methylnaphthalene derivatives be resolved methodologically?

  • Methodological Answer : Apply systematic review frameworks (e.g., ATSDR guidelines):

  • Data Extraction : Use standardized templates (Table C-2) to collate outcomes like LD50_{50} values and metabolic pathways.
  • Risk of Bias Assessment : Apply questionnaires (Table C-7) to evaluate randomization, blinding, and dose reporting in animal studies.
  • Confidence Rating : Classify studies as "High" or "Low" confidence based on reproducibility and statistical power, then reconcile discrepancies via meta-analysis .

Q. What advanced techniques are used to assess the environmental persistence and metabolic pathways of this compound?

  • Methodological Answer :

  • Metabolite Profiling : Use LC-MS/MS to identify hydroxylated or conjugated metabolites in hepatic microsomal assays.
  • Environmental Fate Studies : Conduct aerobic/anaerobic biodegradation tests (OECD 301/302 guidelines) paired with QSAR modeling to predict persistence and bioaccumulation .

Data Analysis and Interpretation

Q. How should researchers address variability in cytotoxicity assays for this compound derivatives?

  • Methodological Answer : Normalize data to cell viability controls (e.g., MTT assays) and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish dose-dependent effects. Use Hill slope models to calculate IC50_{50} values, ensuring replicates (n ≥ 6) to minimize outliers .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in methylnaphthalene toxicity studies?

  • Methodological Answer : Fit data to probit or log-logistic models using software like EPA’s BMDS or R’s drc package. Report confidence intervals (95%) and apply Akaike’s Information Criterion (AIC) to select the best-fitting model .

Tables for Key Methodological Considerations

Parameter Technique Application Example Reference
Redox PotentialCyclic Voltammetry (CV)Compatibility with iodonium salts
Monomer ConversionRT-FTIRReal-time tracking of epoxy/acrylate curing
Nanoparticle DispersionTransmission Electron MicroscopyAg2_2O distribution in nanocomposites
Metabolite IdentificationLC-MS/MSHydroxylated derivatives in hepatic assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.